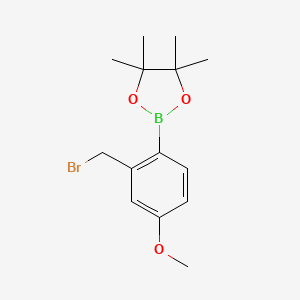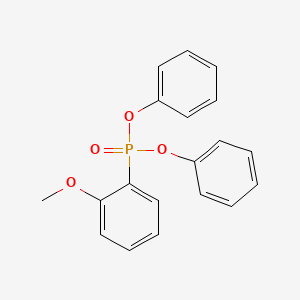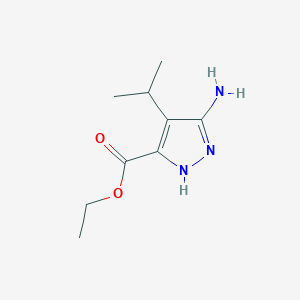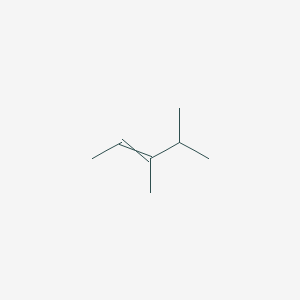
3,4-Dimethyl-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-pentene is an organic compound with the molecular formula C7H14. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of a pentene chain. The structure of this compound can exist in different stereoisomeric forms, including (E)- and (Z)-isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2-pentene can be synthesized through various methods. One common approach involves the dehydration of 3,4-dimethyl-2-pentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under elevated temperatures to facilitate the elimination of water and formation of the double bond .
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are often used to enhance the efficiency of this process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Hydrogenation of this compound can convert it into 3,4-dimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 3,4-dimethyl-2-pentyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is typically used.
Substitution: Halogens like chlorine or bromine can be used under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-Dimethyl-2-pentanol, 3,4-dimethyl-2-pentanone, and 3,4-dimethyl-2-pentanoic acid.
Reduction: 3,4-Dimethylpentane.
Substitution: 3,4-Dimethyl-2-pentyl chloride or bromide.
Scientific Research Applications
3,4-Dimethyl-2-pentene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: It can be used in studies involving the metabolism of alkenes.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other chemical products.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms and conversion to an alkane. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-2-pentene
- 2,4-Dimethyl-2-pentene
- 3,3-Dimethyl-2-pentene
Uniqueness
3,4-Dimethyl-2-pentene is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement influences its reactivity and the types of products formed in chemical reactions. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
CAS No. |
24910-63-2 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
3,4-dimethylpent-2-ene |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3 |
InChI Key |
PPBWEVVDSRKEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



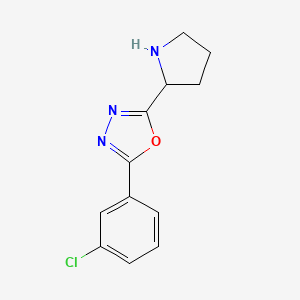
![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)
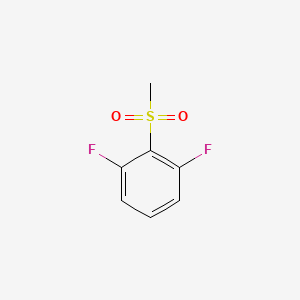
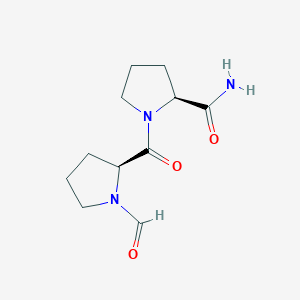
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
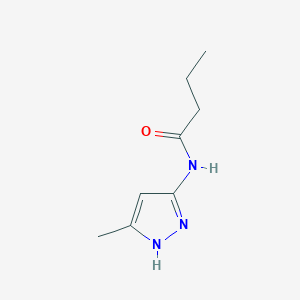
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
